Molecular Weight and Formula Differentiation: 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine vs. 4-(Azetidin-1-yl)-2-methylaniline
The target compound (C₁₁H₁₆N₂O, MW 192.26 g/mol) differs from the closest direct azetidine-aniline comparator 4-(azetidin-1-yl)-2-methylaniline (C₁₀H₁₄N₂, MW 162.23 g/mol) by an additional oxygen atom and one carbon, increasing MW by 30.03 g/mol (18.5%) . This mass difference corresponds to the -O-CH₂- spacer. The presence of the ether oxygen introduces a hydrogen-bond acceptor not present in the direct N-linked analog, altering both logP and solubility profile. The target compound has two hydrogen-bond donors (azetidine -NH-, aniline -NH₂) and two acceptors (ether -O-, aniline -NH₂), whereas the comparator has two donors and only one acceptor .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₁₁H₁₆N₂O; MW 192.26 g/mol; HBD=2; HBA=2 |
| Comparator Or Baseline | 4-(Azetidin-1-yl)-2-methylaniline: C₁₀H₁₄N₂; MW 162.23 g/mol; HBD=2; HBA=1 |
| Quantified Difference | ΔMW = +30.03 g/mol (+18.5%); ΔHBA = +1 (ether oxygen); ΔRotatable Bonds = +1 |
| Conditions | Structural comparison based on canonical SMILES; physicochemical descriptors calculated from molecular formula and connectivity |
Why This Matters
The additional ether oxygen and methylene spacer change solubility, lipophilicity, and hydrogen-bonding capacity relative to the direct N-linked analog, which directly affects both purification strategy and the compound's suitability as a fragment or scaffold in lead optimization.
